molecular formula C9H5ClIN B8248053 7-Chloro-3-iodoquinoline

7-Chloro-3-iodoquinoline

Cat. No. B8248053
M. Wt: 289.50 g/mol
InChI Key: SUXILDOHKNJFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-iodoquinoline is a useful research compound. Its molecular formula is C9H5ClIN and its molecular weight is 289.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential in Alzheimer's Disease Research

7-Chloro-3-iodoquinoline, also known as clioquinol, has been investigated for its potential in Alzheimer's disease research. It has shown promise due to its ability to bind copper and dissolve beta-amyloid plaques in the brain. There have been efforts to repurpose clioquinol for the treatment of Alzheimer's disease (Mao & Schimmer, 2008).

2. Role in Metal-Ion Regulation

Research indicates that clioquinol can play a significant role in regulating metal-ion levels in biological systems. For instance, a study involving transgenic mice looked at the effects of copper and clioquinol treatment on metal-ion levels (Schäfer et al., 2007).

3. Analytical Chemistry Applications

This compound has been used in analytical chemistry for determining its presence in various pharmaceutical preparations. A study presented a simple and accurate method for this determination (Soliman, 1975).

4. Use in Chemical Synthesis

This compound has applications in chemical synthesis, such as in Suzuki cross-coupling reactions. It has been used in regioselective Suzuki cross-coupling with arylboronic acids to yield various quinoline derivatives (Friesen & Trimble, 2004).

5. Synthesis of Anti-Malaria Drugs

This compound is an important precursor in the synthesis of anti-malaria drugs. A study showed how heterocyclic arenes, including this compound, can be converted to iodides in high yields, facilitating the production of anti-malaria medications (Wolf et al., 2003).

6. Role in Pharmacological Research

This compound has been synthesized and evaluated for potential antinociceptive, anti-inflammatory, and anticonvulsant activities. Studies have demonstrated its effectiveness in decreasing seizures and combating acute pain (Wilhelm et al., 2014).

7. In Spectroscopic Analysis

Clioquinol's vibrational spectra have been studied, providing insights into its molecular structure and interactions, particularly in relation to Alzheimer's disease research (Wagner et al., 2007).

properties

IUPAC Name

7-chloro-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXILDOHKNJFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.